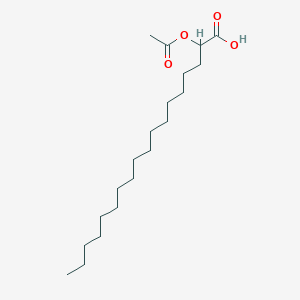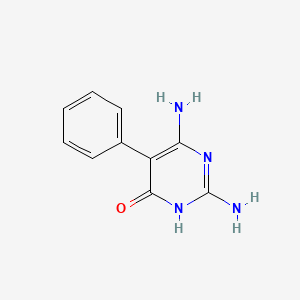
2,6-Diamino-5-phenylpyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-5-phenylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of amino groups at positions 2 and 6, and a phenyl group at position 5, along with a keto group at position 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-phenylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of benzaldehyde with guanidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diamino-5-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,6-Diamino-5-phenylpyrimidin-4(1H)-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Diamino-5-phenylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The amino and keto groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-6-phenylpyrimidine: Similar structure but different substitution pattern.
2,6-Diaminopyrimidine: Lacks the phenyl group.
5-Phenylpyrimidine-4-one: Lacks the amino groups.
Uniqueness
2,6-Diamino-5-phenylpyrimidin-4(1H)-one is unique due to the combination of amino, phenyl, and keto groups, which confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
3415-83-6 |
|---|---|
Fórmula molecular |
C10H10N4O |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
2,4-diamino-5-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H10N4O/c11-8-7(6-4-2-1-3-5-6)9(15)14-10(12)13-8/h1-5H,(H5,11,12,13,14,15) |
Clave InChI |
XXXWUVLTYKKMKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


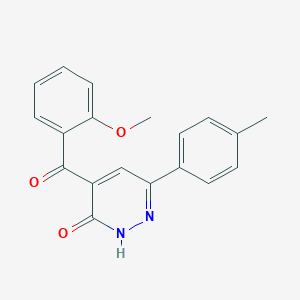

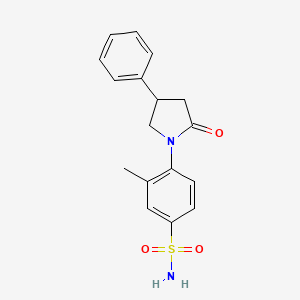

![3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B12922276.png)
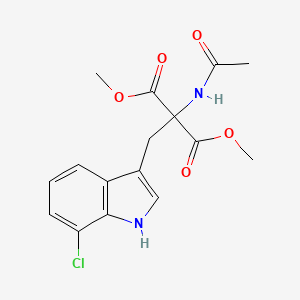



![2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12922325.png)
![7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B12922334.png)

